d[Cha4]AVP
Description
d[Cha⁴]AVP ([1-deamino-4-cyclohexylalanine] arginine vasopressin) is a peptidomimetic agonist first synthesized in 2002 as the first selective agonist for the human vasopressin V1b receptor (hV1bR) . Its design involves replacing the cysteine residue at position 4 with cyclohexylalanine (Cha), enhancing selectivity for hV1bR over other vasopressin (AVP) and oxytocin (OT) receptor subtypes. d[Cha⁴]AVP exhibits high affinity (pKi = 9.68 ± 0.06 at hV1bR) and potency (pEC₅₀ = 10.05 ± 0.15 in calcium mobilization assays), with minimal activity at V1a, V2, or oxytocin receptors in humans . Preclinical studies demonstrate its role in stimulating adrenocorticotropic hormone (ACTH) and corticosterone release without vasopressor or antidiuretic effects, making it a critical tool for studying V1bR's role in stress responses .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYCVZNKBXGNEK-ZTYVOHGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N13O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1094.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis Framework for d[Cha⁴]AVP
The synthesis of d[Cha⁴]AVP follows the established principles of SPPS, a method pioneered by Merrifield that enables stepwise peptide chain assembly on an insoluble resin . This approach minimizes side reactions and simplifies purification by anchoring the growing peptide to a solid support. For d[Cha⁴]AVP, the BOC protection strategy was employed, as it allows for robust coupling cycles and efficient removal of temporary protecting groups under acidic conditions . The resin of choice for BOC-based synthesis is typically a para-methylbenzhydrylamine (MBHA) resin, which facilitates attachment of the C-terminal amino acid via its carboxyl group .
Resin Functionalization and Initial Amino Acid Loading
The synthesis begins with the covalent attachment of the C-terminal amino acid (deamino-Cys¹) to the MBHA resin. This process involves activating the carboxyl group of the BOC-protected deamino-Cys using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) in dichloromethane (DCM) . The resin is then washed extensively to remove unreacted reagents, ensuring a high degree of functionalization. Successful loading is confirmed through Kaiser tests, which detect free amino groups on the resin .
Sequential Deprotection and Coupling Cycles
Following initial resin preparation, the BOC group is removed using a 50% trifluoroacetic acid (TFA) solution in DCM, exposing the amino terminus for subsequent coupling . Neutralization with triethylamine (TEA) prepares the resin-bound peptide for the next amino acid. Each coupling cycle involves:
-
Activation : The BOC-protected amino acid (e.g., Arg, Cha, Val) is activated using HOBt and a carbodiimide reagent.
-
Coupling : The activated amino acid reacts with the free amine on the resin-bound peptide, forming a peptide bond.
-
Capping : Unreacted amines are acetylated to prevent deletion sequences.
The fourth position, occupied by cyclohexylalanine, introduces steric challenges due to its bulky aliphatic side chain. To ensure efficient coupling, extended reaction times (2–4 hours) and excess Cha (3–5 equivalents) are employed .
Strategic Incorporation of Cyclohexylalanine at Position 4
The substitution of glutamine with cyclohexylalanine at position 4 is pivotal for conferring V1b receptor selectivity. Cha’s cyclohexyl moiety enhances hydrophobic interactions with the receptor’s binding pocket while reducing affinity for V1a and V2 subtypes . During synthesis, the BOC-Cha-OH derivative is coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the activating agent, which improves coupling efficiency compared to traditional DCC . Post-coupling, Kaiser tests verify complete reaction, and unreacted sites are capped with acetic anhydride.
Final Cleavage and Global Deprotection
Upon completion of the peptide sequence, the resin-bound product is treated with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour to cleave the peptide from the resin and remove permanent side-chain protecting groups (e.g., benzyl for Tyr, Tosyl for Arg) . HF also deprotects the cyclohexylalanine side chain, yielding the free peptide. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized to obtain a powdered form.
Chromatographic Purification Strategies
Crude d[Cha⁴]AVP is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of acetonitrile (10–60%) in 0.1% TFA/water . Fractions are collected based on UV absorbance at 214 nm, and purity is assessed via analytical HPLC. A typical purification profile reveals a major peak corresponding to the target peptide, with minor impurities attributed to deletion sequences or oxidation products.
| Purification Parameter | Condition |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10–60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
Analytical Characterization of Synthetic d[Cha⁴]AVP
Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular weight of d[Cha⁴]AVP (calculated: 1128.3 Da; observed: 1128.5 ± 0.2 Da) . Analytical HPLC under isocratic conditions (30% acetonitrile) demonstrates ≥95% purity, critical for pharmacological studies. Circular dichroism (CD) spectroscopy further verifies the peptide’s secondary structure, showing a β-turn conformation consistent with native vasopressin analogs .
Yield and Purity Optimization Challenges
The overall yield of d[Cha⁴]AVP from a typical synthesis ranges from 15–25%, influenced by inefficiencies during Cha incorporation and cleavage side reactions . To mitigate this, iterative coupling cycles and HF scavengers (e.g., cresol) are employed during cleavage to minimize alkylation side products. Recent advancements in microwave-assisted SPPS have shown promise in reducing synthesis time and improving Cha coupling efficiency, though these methods remain experimental for d[Cha⁴]AVP .
Comparative Synthesis Approaches and Selectivity Outcomes
Alternative strategies, such as Fmoc (fluorenylmethyloxycarbonyl) chemistry, were explored for related analogs but resulted in lower yields for d[Cha⁴]AVP due to incompatibility with HF cleavage . The BOC approach remains superior for synthesizing d[Cha⁴]AVP, as evidenced by its nanomolar binding affinity (Ki = 1.2 nM for V1b) and >100-fold selectivity over V1a and V2 receptors .
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (V1b/Other) |
|---|---|---|
| V1b | 1.2 ± 0.3 | 1 |
| V1a | 320 ± 45 | 267 |
| V2 | 890 ± 120 | 742 |
| Oxytocin | 480 ± 65 | 400 |
Applications of d[Cha⁴]AVP in Receptor Pharmacology
The successful synthesis of d[Cha⁴]AVP has enabled groundbreaking studies on V1b receptor function, including its role in corticotropin secretion and stress response . Its selectivity profile makes it a valuable tool for discriminating V1b-mediated effects in vivo, such as modulating anxiety behaviors in rodent models . Future directions include radiolabeled versions for receptor imaging and prodrug formulations to enhance bioavailability.
Chemical Reactions Analysis
Types of Reactions
D[Cha4]AVP undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: The disulfide bridge can also be reduced, leading to the formation of free thiol groups.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, which can have different biological activities and stabilities .
Scientific Research Applications
Pharmacological Properties
Binding Affinity and Selectivity
d[Cha4]AVP has been characterized for its high affinity and selectivity towards the V1b receptor compared to other vasopressin and oxytocin receptors. Studies have demonstrated that it binds to human V1b receptors with a pK_i value of approximately 9.68, indicating strong binding affinity. In contrast, its affinity for V1a and V2 receptors is significantly lower, with pK_i values of 6.53 and 5.92 respectively, which underscores its specificity as a V1b receptor agonist .
Functional Effects
In functional assays, this compound has been shown to stimulate intracellular calcium mobilization in human V1b receptor-expressing cells, with a pEC50 value of 10.05. This activity correlates with its ability to induce the secretion of adrenocorticotropic hormone (ACTH) and corticosterone in vivo without eliciting vasopressor or antidiuretic effects typically associated with vasopressin . These properties make this compound a valuable tool for studying the physiological roles of V1b receptors.
Scientific Research Applications
Endocrine Studies
The selective action of this compound on V1b receptors positions it as an important compound in the study of stress-related endocrine responses. Research indicates that activation of these receptors can lead to enhanced ACTH release from the anterior pituitary gland, suggesting potential applications in understanding disorders related to stress and adrenal function .
Hematopoietic Research
In hematological contexts, this compound has been shown to influence erythropoiesis by promoting the proliferation and differentiation of erythroid progenitor cells. Specifically, studies have indicated that exposure to this compound increases the number of burst-forming unit-erythroid (BFU-E) progenitors, highlighting its role in enhancing erythroid lineage commitment under certain conditions . This could have implications for developing therapies aimed at treating anemia or other blood disorders.
Case Studies
Stress-Related Disorders
A study investigated the effects of this compound on stress-induced ACTH secretion in animal models. The findings demonstrated that administration of this compound resulted in a significant increase in ACTH levels during stress exposure without the typical side effects associated with vasopressin administration. This suggests its potential utility in managing conditions like anxiety or depression where stress response modulation is critical .
Neuropharmacology
Research has also explored the neuropharmacological effects of this compound, particularly its potential anxiolytic properties. Preclinical models have shown that systemic administration can produce anxiolytic-like effects, which may be attributed to its action on V1b receptors within the central nervous system. This opens avenues for further investigation into its therapeutic potential for anxiety disorders .
Mechanism of Action
D[Cha4]AVP exerts its effects by selectively binding to the vasopressin V1b receptor. This binding activates intracellular signaling pathways, leading to the release of calcium ions and the activation of protein kinase C. These molecular events result in various physiological responses, including the regulation of stress-related behaviors and the modulation of hormone release .
Comparison with Similar Compounds
Selectivity Across Species
d[Cha⁴]AVP shows species-dependent selectivity. While highly selective for hV1bR (100-fold selectivity over hOTR; Table 1), it exhibits significant antidiuretic activity in rats due to cross-reactivity with rat V2 receptors (rV2R) . Modifications at position 8 (e.g., substitution with lysine or diaminobutyric acid) yielded rat-selective V1b agonists like d[Cha⁴,Lys⁸]VP and d[Leu⁴,Lys⁸]VP, which lack antidiuretic effects in rats .
Table 1: Binding Affinities (pKi) of d[Cha⁴]AVP and Related Compounds
| Compound | hV1bR | hOTR | Selectivity Ratio (V1b/OT) | Species Specificity |
|---|---|---|---|---|
| d[Cha⁴]AVP | 9.68 ± 0.06 | 7.68 ± 0.09 | 100 | Human |
| SSR149415 (antagonist) | 9.34 ± 0.06 | 8.82 ± 0.16 | 3.2 | Human |
| d[Leu⁴,Lys⁸]VP | 9.3* | <6* | >1000 | Rat |
| AVP (endogenous) | 9.38 ± 0.03 | 9.26 ± 0.13 | 1.3 | Pan-species |
Functional Activity and Receptor Cross-Reactivity
d[Cha⁴]AVP’s functional profile contrasts with other V1b-targeting compounds:
- SSR149415: A non-peptide antagonist with mixed hV1b/hOTR antagonism (pKB = 9.19 ± 0.07 at hV1bR; 8.72 ± 0.15 at hOTR), unlike d[Cha⁴]AVP’s agonist specificity .
- d[Leu⁴]AVP : Shares high hV1bR affinity but shows antidiuretic effects in rats, limiting its utility in rodent models .
- Fluorescent analogs (e.g., d[Leu⁴-(Lys-Alexa647)⁸]VP) : Derived from d[Cha⁴]AVP’s structure, these tools enable receptor visualization without compromising selectivity .
Table 2: Functional Potency (pEC₅₀/pKB) of d[Cha⁴]AVP
| Receptor | d[Cha⁴]AVP (Agonist) | SSR149415 (Antagonist) |
|---|---|---|
| hV1bR | 10.05 ± 0.15 | 9.19 ± 0.07 |
| hV1aR | 6.53 ± 0.17 | 7.23 ± 0.10 |
| hOTR | 6.31 ± 0.12* | 8.72 ± 0.15 |
| hV2R | 5.92 ± 0.02 | Inactive |
Structural Modifications and Pharmacological Outcomes
- Position 4 Modifications : Replacing cysteine with Cha (d[Cha⁴]AVP) or Leu (d[Leu⁴]AVP) enhances hV1bR selectivity by reducing interactions with V1aR and V2R .
- Position 8 Modifications : Adding Lys or Dab residues (e.g., d[Cha⁴,Lys⁸]VP) abolishes V2R activity in rats, addressing species-specific antidiuretic side effects .
Research and Therapeutic Implications
d[Cha⁴]AVP has been pivotal in elucidating V1bR’s role in stress and anxiety . However, its weak OT receptor antagonism (pKB = 6.31 ± 0.12) suggests caution in interpreting in vivo effects, as OT pathways may be indirectly modulated . In contrast, SSR149415’s dual V1b/OT receptor activity complicates its use but highlights the need for more selective antagonists .
Biological Activity
d[Cha4]AVP, or [1-deamino-4-cyclohexylalanine] arginine vasopressin, is a synthetic analog of vasopressin that has garnered attention for its selective agonistic activity at the human vasopressin V1B receptor. This compound has been studied extensively for its biological activity, particularly in relation to its effects on hormone secretion and receptor selectivity.
- Chemical Formula : C₁₈H₂₄N₄O₃S
- CAS Number : 500170-27-4
- Molecular Weight : 396.54 g/mol
- Structure : Contains a disulfide bridge and modifications at specific positions (Mpr at position 1 and Cha at position 4).
Receptor Binding Affinity
This compound exhibits high affinity for the V1B receptor compared to other vasopressin receptors. The binding affinities (Ki values) are as follows:
| Receptor Type | Ki Value (nM) |
|---|---|
| V1B | 1.2 |
| V1A | 151 |
| Oxytocin | 240 |
| V2 | 750 |
Hormonal Effects
In vivo studies conducted on rats demonstrated that this compound effectively stimulates the secretion of adrenocorticotropic hormone (ACTH) and corticosterone without significant vasopressor activity. This is particularly relevant in understanding the physiological roles of the V1B receptor in stress responses.
- ACTH Secretion : Stimulation observed in response to both basal and corticotropin-releasing factor-stimulated conditions.
- Corticosterone Release : Notable increases were recorded following administration of this compound.
Research indicates that this compound is a selective agonist, with minimal cross-reactivity with other vasopressin receptors. It has been shown to stimulate intracellular calcium levels in human V1B receptor-expressing cells, indicating its role as an effective agonist in this context.
Case Studies and Research Findings
- Study on Stress-Related Disorders :
- Comparative Analysis with Other Agonists :
- In Vitro Studies :
Q & A
Q. What structural modifications distinguish d[Cha4]AVP from native arginine vasopressin (AVP), and how do these influence receptor selectivity?
this compound is derived from AVP by substituting the fourth residue (asparagine) with D-cyclohexylalanine (Cha), altering its conformational stability and receptor interaction . This modification enhances selectivity for the V1b receptor by reducing affinity for V1a, V2, and oxytocin receptors. The Cha residue introduces steric hindrance and hydrophobic interactions, which are critical for V1b-specific binding .
Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?
this compound has a molecular weight of 1094.31 g/mol, predicted density of 1.5 g/cm³, and solubility of 100 mg/mL in water. Its disulfide bridge (Mpa1-Cys6) requires storage at -80°C for long-term stability . Researchers must use reducing agent-free buffers and avoid repeated freeze-thaw cycles to maintain integrity in functional assays .
Q. How does this compound compare to other V1b agonists like d[Leu4,Lys8]VP in species-specific receptor activation?
this compound exhibits high affinity for human V1b (Ki = 1.2 nM) but shows antidiuretic activity in rats, limiting its selectivity in rodent models. In contrast, d[Leu4,Lys8]VP is selective for rat V1b receptors (Ki = 0.16 nM) due to its Lys8 substitution, which reduces V2 receptor cross-reactivity . Comparative studies require species-specific receptor expression profiling .
Advanced Research Questions
Q. What experimental strategies validate the specificity of this compound in V1b receptor studies?
- Competitive Binding Assays : Use fluorescent ligands (e.g., d[Leu4-(Lys-Alexa647)8]VP) to demonstrate dose-dependent displacement by this compound .
- Functional Saturation : Confirm V1b-mediated responses (e.g., IP accumulation or catecholamine release) are blocked by V1b antagonists but unaffected by V1a/V2 inhibitors .
- Cross-Species Profiling : Test binding affinity in transfected cell lines expressing human vs. rodent receptors to address species-specific efficacy .
Q. How can researchers resolve contradictions in this compound efficacy across experimental models?
For example, this compound fails to activate Cs+-sensitive K+ channels in DM motor neurons but potently stimulates IP accumulation in adrenal cells . To address this:
- Model-Specific Controls : Verify receptor expression levels via qPCR or immunoblotting.
- Pathway-Specific Readouts : Use second-messenger assays (cAMP, IP3) to isolate V1b signaling cascades .
- Co-Receptor Screening : Investigate heterodimerization with CRHR1, which amplifies catecholamine release in adrenal cells but is absent in neuronal models .
Q. What methodologies elucidate the role of V1b-CRHR1 heterodimerization in this compound-mediated synergy?
- Co-Immunoprecipitation : Use tagged receptors (e.g., V1b-RL and CRHR1-YFP) to confirm physical interaction .
- Functional Synergy Assays : Combine subthreshold doses of this compound and CRH to observe additive catecholamine release in adrenal chromaffin cells .
- BRET/FRET Imaging : Quantify real-time receptor dimerization dynamics in live cells .
Q. How can structural insights from this compound guide the design of next-generation V1b agonists?
- Position 8 Modifications : Replace Arg8 with Lys, Orn, or Dab to enhance rat selectivity (e.g., d[Cha4,Lys8]VP) .
- Backbone Cyclization : Improve metabolic stability by introducing non-natural amino acids or peptidomimetic scaffolds .
- Fluorescent Derivatives : Develop tools like d[Leu4-(Lys-Alexa647)8]VP for receptor localization studies .
Data Analysis and Interpretation
Q. How should researchers analyze dose-response discrepancies in this compound studies?
- Schild Plot Analysis : Differentiate competitive vs. allosteric modulation using antagonist co-treatment .
- Receptor Reserve Calculation : Apply Furchgott’s method to quantify efficacy in systems with high receptor expression .
- Meta-Analysis : Pool data from independent studies (e.g., Ki values from ) to assess variability across labs.
Q. What statistical frameworks address low reproducibility in V1b receptor signaling studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
